2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide belongs to a class of chemicals known for their potential therapeutic properties. Its unique structure combines the pyrroloquinoline and benzamide moieties, making it a compound of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step reactions:
Formation of Pyrroloquinoline: : The synthesis often begins with the construction of the pyrroloquinoline scaffold through a series of cyclization reactions. Specific catalysts and conditions, such as acid or base catalysis, may be employed to facilitate these reactions.
Introduction of Chlorine Atoms: : Chlorination steps introduce the chlorine atoms at the 2 and 5 positions on the benzene ring. This can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: : The final step involves coupling the synthesized pyrroloquinoline intermediate with a benzamide derivative under conditions that may include heating and the use of coupling reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized for yield and efficiency. This typically involves:
Optimized Reaction Conditions: : Scaling up requires fine-tuning reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize product yield.
Continuous Flow Synthesis: : To improve efficiency and reduce waste, continuous flow synthesis techniques may be employed, allowing for the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several key reactions:
Oxidation: : The pyrroloquinoline moiety can be subjected to oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: : Reduction of the carbonyl group in the benzamide part can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, forming the corresponding alcohol.
Substitution: : The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols to form substituted derivatives.
Major Products
The major products from these reactions include:
Oxidized Derivatives: : Formation of quinoline derivatives from oxidation.
Reduced Alcohols: : Reduction leading to alcohol derivatives.
Substituted Derivatives: : Various substituted compounds resulting from nucleophilic substitution at the chloro positions.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, the compound is studied for its potential effects on various biological pathways. It may act as an inhibitor or activator of specific enzymes or receptors, making it a valuable tool in biochemical research.
Medicine
In medicinal research, 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrial applications include its use as a starting material for the production of other complex chemicals and pharmaceuticals, highlighting its versatility in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzyme active sites or receptors, modulating their activity and influencing biological pathways. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Similar structure but lacking tetrahydro features.
2,5-Dichloro-N-(4-oxo-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Another structural analogue.
N-(4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,5-dichlorobenzamide: : Different substitution pattern.
Uniqueness
The uniqueness of 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
2,5-dichloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-12-2-3-15(20)14(9-12)18(24)21-13-7-10-1-4-16(23)22-6-5-11(8-13)17(10)22/h2-3,7-9H,1,4-6H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKXSRMQNPWKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.